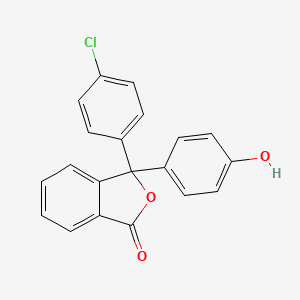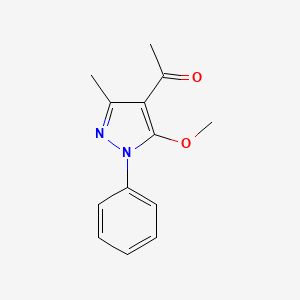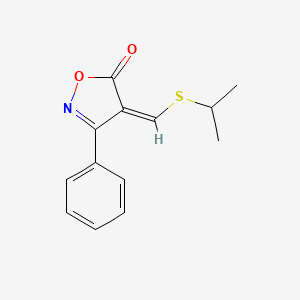
(Z)-4-((Isopropylthio)methylene)-3-phenylisoxazol-5(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-4-((Isopropylthio)methylene)-3-phenylisoxazol-5(4H)-one is a chemical compound that belongs to the isoxazole family Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom This particular compound is characterized by the presence of an isopropylthio group and a phenyl group attached to the isoxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-4-((Isopropylthio)methylene)-3-phenylisoxazol-5(4H)-one typically involves the reaction of isoxazole derivatives with isopropylthiol and appropriate reagents to introduce the isopropylthio group. One common method involves the use of base-catalyzed reactions to facilitate the addition of the isopropylthio group to the isoxazole ring. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger-scale reactions, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
(Z)-4-((Isopropylthio)methylene)-3-phenylisoxazol-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The isopropylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the isopropylthio group or to modify the isoxazole ring.
Substitution: The phenyl group or the isopropylthio group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions, and reducing agents like lithium aluminum hydride for reduction reactions. Substitution reactions may involve the use of halogenating agents or nucleophiles under suitable conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the isopropylthio group can yield sulfoxides or sulfones, while reduction can lead to the formation of isoxazole derivatives with modified functional groups.
Scientific Research Applications
(Z)-4-((Isopropylthio)methylene)-3-phenylisoxazol-5(4H)-one has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound’s derivatives may exhibit biological activity, making it a potential candidate for drug discovery and development.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (Z)-4-((Isopropylthio)methylene)-3-phenylisoxazol-5(4H)-one depends on its specific application. In medicinal chemistry, its biological activity may involve interactions with specific molecular targets, such as enzymes or receptors. The isoxazole ring and the isopropylthio group can play crucial roles in binding to these targets and modulating their activity. Detailed studies using techniques like molecular docking and biochemical assays are necessary to elucidate the exact pathways involved.
Comparison with Similar Compounds
Similar Compounds
4-((Methylthio)methylene)-3-phenylisoxazol-5(4H)-one: Similar structure but with a methylthio group instead of an isopropylthio group.
4-((Ethylthio)methylene)-3-phenylisoxazol-5(4H)-one: Similar structure but with an ethylthio group instead of an isopropylthio group.
4-((Phenylthio)methylene)-3-phenylisoxazol-5(4H)-one: Similar structure but with a phenylthio group instead of an isopropylthio group.
Uniqueness
The uniqueness of (Z)-4-((Isopropylthio)methylene)-3-phenylisoxazol-5(4H)-one lies in its specific functional groups, which can impart distinct chemical and biological properties. The isopropylthio group, in particular, can influence the compound’s reactivity and interactions with molecular targets, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C13H13NO2S |
|---|---|
Molecular Weight |
247.31 g/mol |
IUPAC Name |
(4Z)-3-phenyl-4-(propan-2-ylsulfanylmethylidene)-1,2-oxazol-5-one |
InChI |
InChI=1S/C13H13NO2S/c1-9(2)17-8-11-12(14-16-13(11)15)10-6-4-3-5-7-10/h3-9H,1-2H3/b11-8- |
InChI Key |
KSZFOEZXBLXWJS-FLIBITNWSA-N |
Isomeric SMILES |
CC(C)S/C=C\1/C(=NOC1=O)C2=CC=CC=C2 |
Canonical SMILES |
CC(C)SC=C1C(=NOC1=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


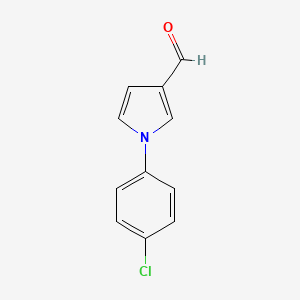
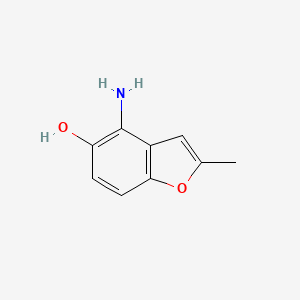

![5-Methoxy-3-methylbenzo[c]isoxazole](/img/structure/B12893615.png)

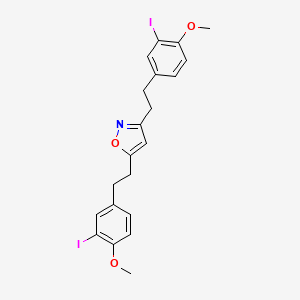
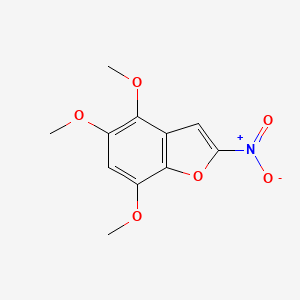
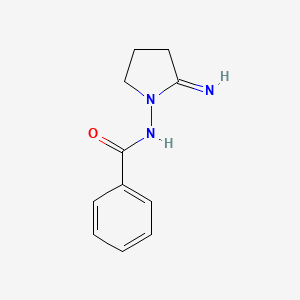

![4-Bromobenzo[d]oxazole-2-sulfonamide](/img/structure/B12893666.png)

